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8-butylthio NAD+ (sodium salt)

PARP NAD+ analog library screening analog-sensitive approach

Standard NAD+ lacks PARP-family selectivity, complicating target identification. This synthetic NAD+ derivative enables analog-sensitive PARP (asPARP) workflows. - Validated as most active among 11 position-8 analogs vs. 20 PARP-1 mutants (Gibson et al.). - Preserves both mono- and poly-ADP-ribosyltransferase activities-unlike C5-modified alternatives. - Sodium salt, ≥95% HPLC. Foundational building block for 8-Bu(3-yne)T-NAD+ click probe. - Available for immediate R&D supply.

Molecular Formula C25H34N7NaO14P2S
Molecular Weight 773.6 g/mol
Cat. No. B10855745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-butylthio NAD+ (sodium salt)
Molecular FormulaC25H34N7NaO14P2S
Molecular Weight773.6 g/mol
Structural Identifiers
SMILESCCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]
InChIInChI=1S/C25H35N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h4-6,8,11,13-14,16-19,23-24,33-36H,2-3,7,9-10H2,1H3,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1
InChIKeyXANQNYSHCOHPDB-RGINARMRSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Butylthio NAD+ (Sodium Salt): Overview


8-Butylthio NAD+ (sodium salt) (CAS 2022926-17-4) is a synthetic derivative of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), featuring an 8-butylthio substitution on the adenine ring . This compound was specifically designed as part of an analog-sensitive (asPARP) approach for studying poly(ADP-ribose) polymerases (PARPs), enabling PARP-specific ADP-ribosylation that preserves both mono- and poly(ADP-ribosyl) transferase activities [1]. Among a library of 11 position-8 NAD+ analogs screened against 20 PARP-1 gatekeeper mutants, 8-butylthio-NAD+ was identified as the most active analog, and was subsequently functionalized with an alkyne moiety to generate the click-chemistry-compatible 8-Bu(3-yne)T-NAD+ [1]. The sodium salt form (purity ≥95% by HPLC, MW 751.6 g/mol free acid) is the standard formulation supplied for research use .

Why 8-Butylthio NAD+ Cannot Be Replaced


Generic NAD+ is the universal substrate for all 17 human PARP family members, providing no inherent selectivity for individual PARP enzymes in target identification workflows [1]. The Carter-O'Connell et al. (2014) alternative approach using a C5-modified (nicotinamide-position) NAD+ analog ablated poly(ADP-ribosyl) transferase activity while preserving only mono(ADP-ribosyl) transferase activity, fundamentally limiting applicability to PARPs with poly-ADP-ribosylation function (e.g., PARP-1, PARP-2) [2]. Among the 11 adenine-position analogs screened by Gibson et al., only a subset demonstrated robust analog-sensitive activity with the identified gatekeeper mutants, and 8-butylthio-NAD+ was distinguished as the most active scaffold [3]. These differences in modification position, enzymatic activity preservation, and screening-validated potency mean that NAD+ analogs are not functionally interchangeable across research applications, and substitution can result in loss of poly-ADP-ribosylation capability, reduced catalytic efficiency, or failure of the analog-sensitive selectivity mechanism entirely.

Quantitative Differentiation Evidence


Top-Ranked Activity in Analog Library Screening

In a systematic screen testing 11 NAD+ analogs, each bearing a distinct R group at the adenine 8-position (ranging from 8-methylamino-NAD+ to 8-benzylamino-NAD+), against 20 engineered PARP-1 gatekeeper mutants, 8-butylthio-NAD+ (analog 6) demonstrated the highest catalytic activity in a PARP-1 automodification assay [1]. This top-ranked activity directly led to its selection for further alkyne functionalization to generate the clickable probe 8-Bu(3-yne)T-NAD+ [1].

PARP NAD+ analog library screening analog-sensitive approach

Preservation of Poly(ADP-Ribosyl) Transferase Activity

The Gibson et al. (2016) approach, utilizing 8-butylthio-NAD+ and its alkyne derivative, preserves both mono- and poly(ADP-ribosyl) transferase activities of PARP enzymes. In direct contrast, the Carter-O'Connell et al. (2014) approach—which uses a C5-modified (nicotinamide-position) NAD+ analog—ablates poly(ADP-ribosyl) transferase activity while retaining only mono(ADP-ribosyl) transferase activity [1][2]. This was explicitly noted in the Gibson paper: 'A recent chemical genetics approach targeting a conserved residue in the nicotinamide binding site of the PARP catalytic domain was a technological advance but unfortunately ablated the poly(ADP-ribosyl) transferase activity of PARP enzymes, while preserving mono(ADP-ribosyl) transferase activity' [1].

poly(ADP-ribosyl)ation mono(ADP-ribosyl)ation PARP catalytic activity analog-sensitive engineering

Near-Wild-Type Enzyme Kinetics

The alkyne-functionalized derivative 8-Bu(3-yne)T-NAD+, synthesized from the 8-butylthio-NAD+ scaffold, was directly compared to native NAD+ for catalytic activity with asPARP-1 (L877A). The Gibson et al. main text reports that asPARP-1 (L877A) with 8-Bu(3-yne)T-NAD+ 'nearing wild-type enzyme kinetics when compared to PARP-1 and NAD+' [1]. Quantitative kinetic parameters (Km, kcat, and kcat/Km) for asPARP-1 with 8-Bu(3-yne)T-NAD+ versus wild-type PARP-1 with NAD+ are reported in Supplementary Figure S4 of the primary publication [1].

enzyme kinetics PARP-1 NAD+ analog catalytic efficiency

Cross-PARP Applicability

The analog-sensitive approach built on the 8-butylthio-NAD+ scaffold is not limited to PARP-1. The conserved gatekeeper residue (L877 in PARP-1, L443 in PARP-2, L394 in PARP-3) confers analog sensitivity across multiple PARP family members when mutated to alanine. Gibson et al. demonstrated that asPARP-2 (L443A) and asPARP-3 (L394A) both support robust activity with 8-Bu(3-yne)T-NAD+, enabling PARP-specific target identification for all three DNA-dependent PARPs [1]. This contrasts with the Carter-O'Connell approach, which was validated for ARTD-1 (PARP-1) and ARTD-2 (PARP-2) but with ablated poly(ADP-ribosyl) transferase activity [2].

PARP family gatekeeper mutation conservation ADP-ribosylation proteomics

Click Chemistry Compatibility for Target Enrichment

The 8-butylthio-NAD+ scaffold was functionalized with an alkyne moiety to yield 8-Bu(3-yne)T-NAD+, a bifunctional NAD+ analog that simultaneously enables asPARP-selective ADP-ribosylation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') [1]. This click chemistry handle allowed covalent attachment of ADP-ribosylated proteins to azide-agarose resin, enabling extensive washing with denaturants, strong detergents, and organic solvents prior to LC-MS/MS analysis [1]. The approach enabled identification of hundreds of ADP-ribosylation sites for PARPs 1, 2, and 3 across the proteome, as well as thousands of PARP-1-mediated genomic ADP-ribosylation sites [1]. In contrast, the Carter-O'Connell C5-modified NAD+ analog, while also containing an alkyne, cannot support poly(ADP-ribosyl)ation, limiting the types of ADP-ribosylation events that can be captured [2].

click chemistry CuAAC ADP-ribosylation enrichment proteomics

Validated Application Scenarios


PARP-Specific Substrate Identification

The primary validated application of 8-butylthio-NAD+ (as its alkyne derivative 8-Bu(3-yne)T-NAD+) is in analog-sensitive PARP (asPARP) workflows for identifying direct protein substrates of individual PARP enzymes. Researchers express asPARP mutants (e.g., PARP-1 L877A, PARP-2 L443A, PARP-3 L394A) in target cells or lysates, then incubate with 8-Bu(3-yne)T-NAD+ to achieve PARP-specific ADP-ribosylation [1]. The alkyne-labeled ADP-ribosylated proteins are subsequently conjugated to azide-agarose via CuAAC click chemistry, enriched through stringent washing, and identified by LC-MS/MS [1]. This approach was used to map hundreds of PARP-1, -2, and -3 substrate sites and revealed NELF as a functionally critical PARP-1 target in transcription elongation [1]. The 8-butylthio-NAD+ sodium salt is the foundational chemical building block from which the clickable probe is synthesized [1].

Screening for Analog-Sensitive Allele Discovery

8-butylthio-NAD+ was identified through a systematic screen of 11 position-8 NAD+ analogs against 20 PARP-1 active-site mutants, and it emerged as the most active analog [1]. This compound can be used as a reference standard in similar screening campaigns aimed at discovering new analog-sensitive PARP alleles or extending the asPARP approach to additional PARP family members. The screening methodology—PARP automodification assays with recombinant mutant proteins and NAD+ analogs—is described in detail in Gibson et al. (2016) and the associated Methods in Molecular Biology protocol [1][2]. Because 8-butylthio-NAD+ lacks the alkyne moiety, it is also useful for screening experiments where click chemistry functionality is not desired .

Mechanistic Studies of Transcriptional Regulation

Using the 8-butylthio-NAD+-derived asPARP approach, Gibson et al. discovered that PARP-1 ADP-ribosylates and inhibits the negative elongation factor (NELF) complex, providing a direct functional link between PARP-1 catalytic activity, ADP-ribosylation, and promoter-proximal pausing by RNA polymerase II [1]. Depletion or inhibition of PARP-1, or mutation of ADP-ribosylation sites on NELF-E, promotes Pol II pausing [1]. Researchers investigating transcriptional regulation by PARPs can employ 8-butylthio-NAD+ to generate the clickable probe needed to validate and extend these mechanistic findings in their experimental systems of interest [1][2].

Mono- vs. Poly(ADP-Ribosyl)ation Differentiation

Because the 8-butylthio-NAD+ approach uniquely preserves both mono- and poly(ADP-ribosyl) transferase activities—unlike the Carter-O'Connell C5-modified approach which ablates poly(ADP-ribosyl)ation [1][3]—this analog is essential for studies requiring discrimination between mono-ADP-ribosylation (MARylation) and poly-ADP-ribosylation (PARylation) events. The ability to capture both modification types in a single experiment, combined with PARP-specificity conferred by the gatekeeper mutation, makes this the only currently validated chemical biology platform for comprehensive, PARP-selective ADP-ribosylome profiling that includes poly(ADP-ribose)-modified substrates [1].

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